6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
ARUK2001607 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ). This compound has garnered significant interest due to its high selectivity and potency, making it a valuable tool in scientific research, particularly in the fields of cell signaling and kinase inhibition .
Preparation Methods
The synthesis of ARUK2001607 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the thienylpyrimidine core and subsequent functionalization to introduce the methylsulfonylphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
ARUK2001607 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ARUK2001607 is widely used in scientific research due to its selectivity and potency. Some of its applications include:
Chemistry: Used as a tool compound to study kinase inhibition and phosphoinositide signaling pathways.
Biology: Helps in understanding the role of PI5P4Kγ in cellular processes such as autophagy and cell signaling.
Medicine: Investigated for its potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways
Mechanism of Action
ARUK2001607 exerts its effects by selectively inhibiting PI5P4Kγ. This inhibition disrupts the phosphorylation of phosphatidylinositol 5-phosphate, thereby affecting various downstream signaling pathways. The compound binds to the kinase with high affinity, leading to a decrease in its activity and subsequent modulation of cellular processes .
Comparison with Similar Compounds
ARUK2001607 is unique due to its high selectivity for PI5P4Kγ over other kinases. Similar compounds include:
PI5P4Kα inhibitors: These compounds target a different isoform of the kinase and may have varying selectivity and potency.
PI5P4Kβ inhibitors: Similar to PI5P4Kα inhibitors, these compounds target another isoform and differ in their selectivity profiles. ARUK2001607 stands out due to its superior selectivity and potency, making it a preferred choice for research involving PI5P4Kγ
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-7-12-13(15-8-16-14(12)20-9)17-10-3-5-11(6-4-10)21(2,18)19/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
QVQHWPLHUNEREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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